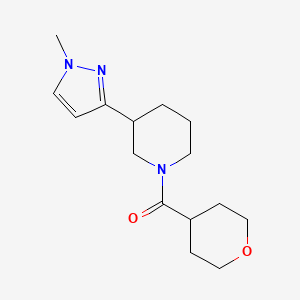
(3-(1-メチル-1H-ピラゾール-3-イル)ピペリジン-1-イル)(テトラヒドロ-2H-ピラン-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.368. The purity is usually 95%.
BenchChem offers high-quality (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物のラジカル捕捉活性は、DPPHアッセイを使用して評価されています。 この化合物は優れた抗酸化特性を示し、一部の誘導体はアスコルビン酸(一般的な抗酸化剤)の活性さえ上回っています .
- この化合物のいくつかの誘導体が合成され、大腸癌細胞(RKO細胞株)に対する細胞毒性が試験されています。 特に、化合物3iは、6.2 µMのIC50で強力なスカベンジング活性を示し、RKO細胞に対しても細胞毒性効果を示しました .
- ピラゾールなどの窒素含有ヘテロ環は、創薬において重要な役割を果たしています。 この系に関連する多様な生物活性から、ピラゾール環を含む化合物が注目されています .
- この化合物の誘導体は、0.426〜4.943 µMの範囲のIC50値で、in vitro細胞毒性効果を示します。 一部の誘導体は、標準的な参照薬の活性を上回っています .
- 以前の研究では、生体異性に基づいたアミド化合物が、炭素原子を窒素原子(オルト-アニリン置換)に置き換えることによって設計されました。 これらの化合物は抗真菌活性を示しました .
抗酸化活性
抗がん特性
ヘテロ環系薬物開発
1,2,3-トリアゾール系医薬品足場
効率的な細胞毒性
生体異性体と抗真菌活性
要約すると、この化合物は、抗酸化研究から癌治療に至るまで、さまざまな分野で有望です。そのユニークな構造と生物活性は、さらなる調査と開発のためのエキサイティングな候補です。 🌟
生物活性
The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole and related structures exhibit significant antitumor properties. For instance, certain pyrazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that our compound may also possess similar antitumor effects due to the presence of the pyrazole ring .
Antiviral Properties
Compounds containing pyrazole and piperidine structures have been investigated for their antiviral activity. In particular, modifications to the phenyl moiety in related compounds have been correlated with enhanced antiviral efficacy against various viral strains . The presence of the tetrahydropyran moiety may also contribute to improved bioavailability and interaction with viral proteins.
Other Biological Activities
Research has highlighted that pyrazole derivatives demonstrate a range of biological activities including:
These activities are often attributed to the ability of nitrogen-containing heterocycles to interact with biological targets effectively.
Study 1: Antitumor Mechanism Investigation
A study published in 2021 synthesized various pyrazole derivatives, including those structurally related to our compound. The results showed that certain derivatives inhibited cancer cell growth by disrupting the microtubule dynamics necessary for mitosis . This suggests that our compound could be evaluated for similar mechanisms in future studies.
Study 2: Structure–Activity Relationship (SAR)
In another investigation focusing on SAR, researchers identified key structural features that enhance biological activity against tumors and viruses. The incorporation of specific substituents on the pyrazole ring was found to significantly increase potency . This emphasizes the importance of further exploring modifications to our compound's structure.
Summary of Biological Activities
Structure–Activity Relationship Data
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Pyrazole derivative A | High | Strong antitumor activity |
| Piperidine derivative B | Moderate | Effective against specific viruses |
| Tetrahydropyran derivative C | Variable | Needs further investigation |
特性
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17-8-4-14(16-17)13-3-2-7-18(11-13)15(19)12-5-9-20-10-6-12/h4,8,12-13H,2-3,5-7,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJJBBHVNUJNDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














